Methyldivinylchlorosilane
Overview
Description
Methyldivinylchlorosilane is an organosilicon compound with the chemical formula CH3SiCl(CH=CH2)2. It is a colorless liquid that is primarily used as an intermediate in the production of various silicon-based materials. The compound is known for its reactivity due to the presence of both vinyl and chlorosilane groups, making it a valuable precursor in organic synthesis and polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyldivinylchlorosilane can be synthesized through the direct reaction of vinylchloride with methylchlorosilane in the presence of a catalyst. The reaction typically occurs at elevated temperatures and may require a copper catalyst to facilitate the process. The general reaction is as follows: [ \text{CH}_2=\text{CHCl} + \text{CH}_3\text{SiCl}_3 \rightarrow \text{CH}_3\text{SiCl}(\text{CH}=\text{CH}_2)_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of fluidized bed reactors where finely ground silicon is reacted with methyl chloride and vinyl chloride in the presence of a copper catalyst. The process is carried out at temperatures around 300°C to ensure efficient conversion and high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyldivinylchlorosilane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form alkoxysilanes.
Reduction: Can be reduced by alkali metals to form cross-linked silicon-containing polymers.
Common Reagents and Conditions:
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Methanol or ethanol, often in the presence of a catalyst.
Reduction: Sodium or potassium metals, usually at elevated temperatures.
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes and hydrochloric acid.
Reduction: Cross-linked silicon-containing polymers .
Scientific Research Applications
Methyldivinylchlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Comparison with Similar Compounds
- Dimethyldichlorosilane (CH3)2SiCl2
- Methyltrichlorosilane CH3SiCl3
- Vinyltrichlorosilane CH2=CHSiCl3
Comparison: Methyldivinylchlorosilane is unique due to the presence of both vinyl and chlorosilane groups, which provide dual reactivity. This makes it more versatile compared to dimethyldichlorosilane and methyltrichlorosilane, which lack the vinyl groups. Vinyltrichlorosilane, on the other hand, has more chlorosilane groups but lacks the methyl group, making this compound a balanced intermediate with both reactivity and stability .
Properties
IUPAC Name |
chloro-bis(ethenyl)-methylsilane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClSi/c1-4-7(3,6)5-2/h4-5H,1-2H2,3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQKSHPWLHFISZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(C=C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341817 | |
Record name | Methyldivinylchlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70745-06-1 | |
Record name | Methyldivinylchlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.